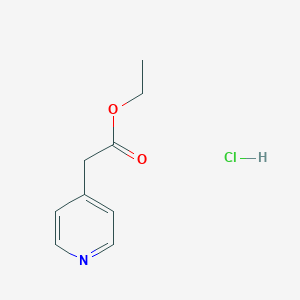

Ethyl 4-Pyridylacetate hydrochloride

Descripción

Overview of Pyridine (B92270) Derivatives in Chemical and Medicinal Sciences

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally related to benzene (B151609) but with one CH group replaced by a nitrogen atom. tandfonline.comglobalresearchonline.net This substitution gives pyridine and its derivatives unique properties, making them a cornerstone in various scientific fields, from medicinal chemistry to materials science. tandfonline.comresearchgate.net The nitrogen atom, with its non-bonding electron pair, allows for hydrogen bonding and imparts basicity, which can significantly enhance the pharmacokinetic properties of drug molecules. globalresearchonline.netnih.gov

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceutical drugs and natural products. researchgate.netrsc.org Its versatility allows for substitution at various positions, enabling chemists to fine-tune the biological activity of molecules. nih.gov The pyridine nucleus is an integral component of essential natural compounds such as vitamins (nicotinic acid, pyridoxine), coenzymes (NADH, NADPH), and alkaloids. nih.gov

Many commercially successful drugs incorporate the pyridine moiety. Notable examples include:

Omeprazole and Esomeprazole: Proton pump inhibitors used to treat acid reflux. nih.gov

Imatinib: A kinase inhibitor used in cancer therapy. nih.gov

Isoniazid: An antibiotic for treating tuberculosis. nih.gov

Amlodipine: A calcium channel blocker for managing high blood pressure. nih.gov

The incorporation of the pyridine nucleus into molecular structures has led to compounds with a vast array of pharmacological activities. Researchers have extensively studied these derivatives, revealing their potential to act against numerous diseases. tandfonline.comwisdomlib.org The wide-ranging biological effects underscore the importance of the pyridine scaffold in drug discovery and development. globalresearchonline.netresearchgate.net

Table 1: Reported Pharmacological Activities of Pyridine Derivatives

| Activity | Description | References |

| Antimicrobial | Effective against various bacteria (Gram-positive and Gram-negative) and fungi. | tandfonline.com, , rsc.org |

| Anticancer | Shows activity against different cancer cell lines, often by inhibiting critical enzymes like kinases or tubulin polymerization. | tandfonline.com, nih.gov, nih.gov |

| Antiviral | Demonstrates inhibitory properties against viruses such as Herpes simplex and HIV. | tandfonline.com, nih.gov |

| Anti-inflammatory | Exhibits potential in reducing inflammation. | tandfonline.com, wisdomlib.org |

| Anticonvulsant | Shows activity in models of epilepsy and seizures. | tandfonline.com, wisdomlib.org |

| Antioxidant | Possesses the ability to neutralize harmful free radicals. | tandfonline.com, |

| Analgesic | Provides pain-relieving effects. | tandfonline.com, wisdomlib.org |

| Antidiabetic | Some derivatives have shown potential in managing diabetes. | , globalresearchonline.net |

Contextualizing Ethyl 4-Pyridylacetate Hydrochloride within Heterocyclic Ester Chemistry

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. msu.edu this compound falls into this category due to its pyridine ring. More specifically, it is a heterocyclic ester, a class of molecules that combines a heterocyclic ring system with an ester functional group (-COOR).

Esters are important in organic synthesis, and heterocyclic esters are valuable intermediates and building blocks. nih.govgla.ac.uk They can be transformed into a wide variety of other functional groups and are used in the construction of more complex molecules. nih.gov The synthesis of Ethyl 4-pyridylacetate, for example, can be achieved through the esterification of 4-pyridylacetic acid with anhydrous ethanol (B145695) in the presence of sulfuric acid. prepchem.com The formation of the hydrochloride salt is a common strategy to improve the stability and handling of amine-containing compounds like pyridine derivatives. google.comgoogle.com

Research Trajectories and Current State of Knowledge for this compound

The primary role of Ethyl 4-Pyridylacetate and its hydrochloride salt in academic and industrial research is that of a reagent or a starting material for the synthesis of more complex molecules. chemicalbook.com It is not typically studied for its own direct biological activity but rather as a key component in multi-step synthetic pathways.

Specific documented uses include:

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors: It serves as a reagent in the synthesis of triarylethane-based PDE4 inhibitors, which are investigated for inflammatory diseases. chemicalbook.com

Preparation of Azabicyclo Compounds: The hydrochloride salt was used to prepare a starting material for the synthesis of 2,2-dideutero-1-azabicyclo[2.2.2]octane. chemicalbook.com

Synthesis of Piperidine (B6355638) Derivatives: It is a precursor for synthesizing compounds like 4-piperidylethanol and ethyl-4-piperidylacetate. chemicalbook.com

The research trajectory for this compound is therefore tied to the synthetic chemistry of larger, often biologically active, target molecules. Its utility lies in providing the pyridyl-acetic acid ester moiety as a structural unit.

Table 2: Chemical Information for Ethyl 4-Pyridylacetate

| Property | Value | References |

| Molecular Formula | C₉H₁₁NO₂ | chemicalbook.com, nih.gov |

| Molecular Weight | 165.19 g/mol | chemicalbook.com, nih.gov |

| CAS Number | 54401-85-3 | chemicalbook.com, nih.gov |

| IUPAC Name | ethyl 2-pyridin-4-ylacetate | nih.gov, fishersci.ca |

| Physical State | Melts at 18-19 °C | chemicalbook.com |

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-pyridin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRAQNDCTMOKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506465 | |

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-50-5 | |

| Record name | Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Pyridylacetate Hydrochloride

Esterification of 4-Pyridylacetic Acid with Ethanol (B145695)

The principal route to obtaining Ethyl 4-pyridylacetate is the Fischer esterification of 4-Pyridylacetic acid using ethanol. This acid-catalyzed condensation reaction combines the carboxylic acid and the alcohol to form the corresponding ester and water. researchgate.netnih.gov The hydrochloride salt of 4-pyridylacetic acid is often used as the starting material.

The successful synthesis of Ethyl 4-pyridylacetate via Fischer esterification is dependent on specific reaction conditions. A common procedure involves refluxing a solution of 4-pyridylacetic acid in anhydrous ethanol with a strong acid catalyst. scilit.com The reaction is typically heated to facilitate the forward reaction and increase the rate of ester formation. researchgate.net

One documented method specifies refluxing the mixture for 18 hours. scilit.com After the reaction period, the mixture is cooled, and the excess acid is neutralized. The final product, Ethyl 4-pyridylacetate, is then extracted using a suitable solvent like ethyl acetate (B1210297). scilit.com The process is reversible, so conditions are optimized to drive the equilibrium toward the product side. researchgate.netresearchgate.net This is often achieved by using an excess of the alcohol, which also serves as the solvent, and by removing water as it is formed.

Table 1: Reaction Conditions for the Esterification of 4-Pyridylacetic Acid

| Parameter | Condition | Source(s) |

| Reactants | 4-Pyridylacetic acid, Anhydrous Ethanol | scilit.com |

| Catalyst | Concentrated Sulfuric Acid | scilit.com |

| Temperature | Reflux | researchgate.netscilit.com |

| Reaction Time | 18 hours | scilit.com |

| Workup | Neutralization, Solvent Extraction | scilit.com |

Concentrated sulfuric acid plays a dual role in the esterification process, acting as both a catalyst and a dehydrating agent. researchgate.net As a catalyst, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This catalytic action lowers the activation energy of the reaction, thereby increasing the reaction rate. researchgate.net

Derivatization and Functionalization of the Pyridine (B92270) Moiety

The pyridine ring within Ethyl 4-pyridylacetate contains a nitrogen atom with a lone pair of electrons, making it nucleophilic. This characteristic allows for derivatization reactions, most notably alkylation at the nitrogen atom, to form quaternary pyridinium (B92312) salts.

The nitrogen atom of the pyridine ring in Ethyl 4-pyridylacetate can act as a nucleophile and react with alkylating agents, such as alkyl halides, in a process known as N-alkylation. This reaction leads to the formation of N-alkylated pyridinium halide salts.

Alkyl iodides are effective alkylating agents for this transformation due to the nature of iodide as an excellent leaving group. The reaction proceeds via a nucleophilic substitution mechanism where the pyridine nitrogen attacks the electrophilic carbon of the alkyl iodide.

For example, reacting Ethyl 4-pyridylacetate with Ethyl Iodide would yield Ethyl 1-ethyl-4-(2-ethoxy-2-oxoethyl)pyridin-1-ium iodide. Similarly, using a longer chain alkyl halide like n-Octyl Iodide would result in the formation of Ethyl 1-octyl-4-(2-ethoxy-2-oxoethyl)pyridin-1-ium iodide. These reactions are typically carried out in a suitable solvent.

Table 2: N-Alkylation of Ethyl 4-Pyridylacetate with Alkyl Iodides

| Starting Material | Alkylating Agent | Expected Product |

| Ethyl 4-Pyridylacetate | Ethyl Iodide | Ethyl 1-ethyl-4-(2-ethoxy-2-oxoethyl)pyridin-1-ium iodide |

| Ethyl 4-Pyridylacetate | n-Octyl Iodide | Ethyl 1-octyl-4-(2-ethoxy-2-oxoethyl)pyridin-1-ium iodide |

In the context of N-alkylation of pyridines with potent alkylating agents like alkyl iodides, an external base is generally not required as the pyridine nitrogen is sufficiently nucleophilic to initiate the reaction. However, bases are crucial in reactions involving the C-alkylation of the pyridine ring or its side chain. For C-alkylation, a strong base would be needed to deprotonate a carbon atom, creating a carbanion that can then act as a nucleophile. For instance, a strong base like potassium t-butoxide or sodium ethoxide could potentially deprotonate the α-carbon of the acetate group, which could then be alkylated. However, the more common and straightforward functionalization for this compound is N-alkylation.

Alkylation Reactions of Ethyl 4-Pyridylacetate

Regioselectivity and Yield Optimization in Alkylation

The alkylation of ethyl 4-pyridylacetate presents a challenge in regioselectivity due to the presence of multiple nucleophilic sites. As an ambident nucleophile, the enolate of ethyl 4-pyridylacetate can undergo alkylation on either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). ic.ac.uk Furthermore, the pyridine ring itself contains a nitrogen atom that is susceptible to N-alkylation.

The outcome of the reaction (C- versus N-alkylation) is influenced by several factors:

The Nature of the Electrophile : Hard electrophiles, such as alkyl sulfates, tend to favor N-alkylation at the pyridine nitrogen, while softer electrophiles, like alkyl iodides, generally favor C-alkylation at the active methylene (B1212753) position. reddit.com

Solvent : The choice of solvent plays a critical role. Polar, aprotic solvents can leave a more 'naked' and reactive anion, potentially influencing the reaction site. ic.ac.uk

Base and Counter-ion : The base used to generate the enolate and the corresponding counter-ion (e.g., Li+, Na+, K+) can affect the aggregation and reactivity of the enolate, thereby influencing the C/O alkylation ratio. ic.ac.uk

To achieve selective C-4 alkylation on the pyridine ring itself, a strategy involving a blocking group on the nitrogen atom can be employed. This approach prevents N-alkylation and directs the reaction to the desired carbon position, as has been demonstrated for pyridine itself. nih.govnih.gov Optimization of yield for a specific alkylated product requires careful control of these parameters to favor one reaction pathway over the others.

Condensation Reactions with Carbonyl Compounds

Ethyl 4-pyridylacetate readily participates in condensation reactions with various aromatic carbonyl compounds, particularly aldehydes. These reactions are typically catalyzed by a base, such as piperidine (B6355638), and proceed in a solvent like ethanol. rsc.org The active methylene group of the ester provides the nucleophilic carbanion necessary for the initial addition to the carbonyl carbon.

Reactions with Aromatic Aldehydes (e.g., Benzaldehyde (B42025), o-aminobenzaldehyde, salicylaldehyde)

The reaction of ethyl 4-pyridylacetate with different aromatic aldehydes leads to a variety of heterocyclic structures. The specific product formed is dependent on the functional groups present on the aldehyde substrate.

Benzaldehyde : In a standard Knoevenagel-type condensation, reaction with benzaldehyde yields the corresponding α,β-unsaturated ester. rsc.org

o-Aminobenzaldehyde : The presence of the ortho-amino group facilitates a subsequent intramolecular cyclization (Doebner-von Miller reaction), leading to a quinoline (B57606) derivative. rsc.org

Salicylaldehyde (B1680747) : With an ortho-hydroxyl group, the initial condensation product undergoes an intramolecular transesterification to form a coumarin (B35378) ring system. rsc.org

Formation of α-pyridylcinnamates, 3-pyridylquinolin-2-ols, and 3-pyridylcoumarins

The condensation reactions with the aforementioned aldehydes produce specific classes of compounds. The reaction with benzaldehyde results in the formation of ethyl α-4'-pyridylcinnamate. rsc.org When o-aminobenzaldehyde is used as the carbonyl partner, the reaction cascade affords 3-(4'-pyridyl)quinolin-2-ol. rsc.org Similarly, the reaction with salicylaldehyde yields 3-(4'-pyridyl)coumarin. rsc.org

Table 1: Condensation Reactions of Ethyl 4-Pyridylacetate with Aromatic Aldehydes

| Aromatic Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Ethyl α-4'-pyridylcinnamate | 75 |

| o-Aminobenzaldehyde | 3-(4'-Pyridyl)quinolin-2-ol | 70 |

| Salicylaldehyde | 3-(4'-Pyridyl)coumarin | 65 |

Data sourced from Bragg and Wibberley, 1961. rsc.org

Catalysis (e.g., Piperidine) in Condensation Reactions

The condensation of ethyl 4-pyridylacetate with aromatic aldehydes is effectively catalyzed by piperidine. rsc.orgtue.nl Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of the ester, generating the required enolate nucleophile. This initiates the carbon-carbon bond-forming reaction with the aldehyde. The catalytic nature of piperidine is well-established for Knoevenagel condensations. researchgate.net

Acylation and Deacylation Processes

Enzymatic Acylation for Chiral Amine Resolution

Ethyl 4-pyridylacetate can be proposed as an acyl donor in the kinetic resolution of chiral amines, a process often catalyzed by enzymes like lipase (B570770) B from Candida antarctica (CALB). nih.govresearchgate.net In this biocatalytic approach, the enzyme selectively catalyzes the acylation of one enantiomer of a racemic amine mixture, leaving the other enantiomer unreacted. mdpi.comnih.gov

The process involves the transfer of the acetyl group from ethyl 4-pyridylacetate to the amine. The high enantioselectivity of the enzyme results in the formation of an enantioenriched amide and the recovery of the unreacted, also enantioenriched, amine. rsc.org This method allows for the separation of the two enantiomers. The efficiency and selectivity of such resolutions are dependent on the specific enzyme, solvent, and the structure of both the amine and the acylating agent. nih.govresearchgate.net

Table 2: Conceptual Framework for Enzymatic Resolution of a Racemic Amine

| Component | Role | Example |

|---|---|---|

| Substrate | Racemic mixture to be resolved | (R/S)-1-Phenylethylamine |

| Acyl Donor | Provides the acyl group | Ethyl 4-pyridylacetate |

| Biocatalyst | Enantioselective catalyst | Candida antarctica Lipase B (CALB) |

| Products | ||

| Acylated Product | Enantioenriched Amide | (R)-N-(1-Phenylethyl)-2-(pyridin-4-yl)acetamide |

Penicillin Acylase-Catalyzed Deacylation

Penicillin acylase is an enzyme that catalyzes both the hydrolysis and synthesis of semisynthetic β-lactam antibiotics through the formation of a covalent acyl-enzyme intermediate. nih.gov The process involves two main steps: acylation and deacylation. In the context of ethyl 4-pyridylacetate, while direct studies on its deacylation by penicillin acylase are not extensively detailed in the provided results, the general mechanism of this enzyme is well-established.

The efficiency of penicillin acylase is influenced by the pH of the reaction medium. The pKa values of key catalytic groups in the enzyme's active site can be affected by the binding of the substrate and the formation of the acyl-enzyme intermediate. nih.gov For instance, studies with other substrates have shown that the pKa values of an acidic and a basic group in the active enzyme are around 6.5 and 9.0, respectively, at 20°C. nih.gov These values are crucial for the catalytic activity, which typically requires the α-amino group of a catalytic serine residue to be in a neutral state and a guanidinium (B1211019) group of an arginine residue to be protonated. nih.gov

Table 1: Key Aspects of Penicillin Acylase Catalysis

| Feature | Description | Reference |

| Mechanism | Forms a covalent acyl-enzyme intermediate via a general acid-base mechanism. | nih.gov |

| Rate-Limiting Step | Often the formation of the acyl-enzyme. | nih.gov |

| Deacylation | Hydrolysis of the acyl-enzyme intermediate. | nih.gov |

| pH Dependence | Catalytic activity is influenced by the pKa values of active site residues. | nih.gov |

Grignard Reagent Applications

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles used to form new carbon-carbon bonds. wikipedia.org While specific examples of Grignard reactions with ethyl 4-pyridylacetate hydrochloride are not detailed in the provided search results, the general reactivity of esters with Grignard reagents is well-understood. The carbon atom of the carbon-magnesium bond in a Grignard reagent is highly nucleophilic and will readily attack the electrophilic carbonyl carbon of the ester group in ethyl 4-pyridylacetate.

Typically, the reaction of an ester with a Grignard reagent proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone subsequently reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.

The preparation of Grignard reagents themselves is a critical step, usually involving the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org Activating agents such as iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the surface of the magnesium. wikipedia.org

Mannich Condensation Reactions

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgnrochemistry.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org Ethyl 4-pyridylacetate, with its active methylene group (α-protons to the carbonyl), can serve as the active hydrogen component in a Mannich reaction.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the amine and the aldehyde. wikipedia.orgchemistrysteps.com The active hydrogen compound, in this case, ethyl 4-pyridylacetate, then enolizes and the resulting enol attacks the electrophilic iminium ion. chemistrysteps.com This is followed by deprotonation to yield the final Mannich base. The reaction is often carried out in protic solvents which help in the formation of the iminium ion. nrochemistry.com

The use of preformed iminium salts can lead to faster and more selective reactions under milder conditions. nrochemistry.com The Mannich reaction is a powerful tool for introducing an aminomethyl group into a molecule and has been utilized in the synthesis of various pharmaceuticals and natural products, particularly alkaloids. organic-chemistry.org

Table 2: Components of a Mannich Reaction

| Component | Role | Example | Reference |

| Active Hydrogen Compound | Nucleophile (after enolization) | Ethyl 4-pyridylacetate | wikipedia.orgnrochemistry.com |

| Aldehyde | Forms the electrophile | Formaldehyde | nrochemistry.com |

| Amine | Forms the iminium ion with the aldehyde | Primary or secondary amine | wikipedia.orgnrochemistry.com |

Synthesis of Complex Heterocyclic Systems Utilizing Ethyl 4-Pyridylacetate as a Building Block

Ethyl 4-pyridylacetate and its hydrochloride salt are valuable starting materials for the synthesis of various complex heterocyclic systems. chemicalbook.com

Synthesis of 2,2-dideutero-1-azabicyclo(2,2,2)-octane Precursors

This compound has been used to prepare the necessary starting material for the synthesis of 2,2-dideutero-1-azabicyclo[2.2.2]octane. chemicalbook.com The 1-azabicyclo[2.2.2]octane, also known as quinuclidine, is a bridged bicyclic amine that serves as a key structural motif in many biologically active compounds. The synthesis of deuterated analogs is often important for mechanistic studies and as internal standards in analytical methods. While the specific reaction pathway for the deuteration and subsequent cyclization is not detailed in the provided results, it highlights the utility of ethyl 4-pyridylacetate in creating isotopically labeled complex structures. The synthesis of related azabicyclic systems often involves multi-step sequences that may include reduction, cyclization, and functional group manipulations. nih.govnih.gov

Synthesis of Triarylethane Phosphodiesterase 4 Inhibitors

Ethyl 4-pyridylacetate is a reagent used in the synthesis of triarylethane phosphodiesterase 4 (PDE4) inhibitors. chemicalbook.com PDE4 is an enzyme that plays a crucial role in regulating cellular signaling pathways, and its inhibitors are investigated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. scilit.com The synthesis of these complex molecules likely involves the incorporation of the pyridylacetate moiety into a larger triarylethane scaffold. This underscores the importance of ethyl 4-pyridylacetate as a synthon for introducing a pyridylmethyl group in the construction of pharmacologically active compounds.

Formation of 4-piperidylethanol and Ethyl-4-piperidylacetate

Ethyl 4-pyridylacetate can serve as a starting material for the synthesis of both 4-piperidylethanol and ethyl-4-piperidylacetate. chemicalbook.com The conversion to ethyl-4-piperidylacetate involves the reduction of the pyridine ring to a piperidine ring. This is typically achieved through catalytic hydrogenation, a process that reduces the aromatic heterocycle to its saturated counterpart.

The formation of 4-piperidylethanol from ethyl 4-pyridylacetate would require a two-step transformation: first, the reduction of the pyridine ring to a piperidine ring, and second, the reduction of the ester group to a primary alcohol. These reductions can sometimes be performed in a single step using powerful reducing agents or may require a sequential approach. The synthesis of N-substituted ethyl 4-piperidinecarboxylate compounds can also be achieved through cyclization reactions. google.com

Reactant in the Synthesis of 4-(pyridyl) isosteres of meperidine

Ethyl 4-pyridylacetate is a key reactant in the synthesis of 4-(pyridyl) isosteres of meperidine, which are piperidine-based compounds investigated for their potential analgesic properties. In this context, the ethyl 4-pyridylacetate moiety is incorporated to replace the phenyl group of meperidine, allowing for the study of structure-activity relationships related to the positioning of the nitrogen atom in the aromatic ring. The synthesis involves the alkylation of the α-carbon of the pyridylacetate, followed by cyclization and further modifications to yield the final piperidine analogues. These synthetic efforts have shown that the point of attachment of the pyridyl ring to the piperidine core is a critical determinant of the compound's biological activity. chemicalbook.com

Preparation of 2,6-Dioxopiperidine Derivatives

Ethyl 4-pyridylacetate is utilized in the preparation of 3-substituted-3-(4-pyridyl)piperidine-2,6-diones. These compounds are synthesized through a multi-step process where the ethyl 4-pyridylacetate is first alkylated and then reacted with acrylamide (B121943) to form the desired piperidine-2,6-dione ring system.

A general synthetic approach involves two main stages that can be carried out sequentially in a single reaction vessel:

Alkylation : Ethyl 4-pyridylacetate is reacted with an alkyl or fluoroalkyl halide (iodide, chloride, or bromide) in the presence of a sterically hindered base, such as potassium t-butoxide. This step introduces a substituent at the carbon atom adjacent to the ester group.

Cyclization : The resulting α-substituted pyridylacetate is then reacted with acrylamide, again in the presence of a strong base like a potassium or sodium branched-chain alkoxide, to construct the 2,6-dioxopiperidine ring.

This method is particularly effective for producing derivatives where the substituent (R) is an alkyl group with 2 to 10 carbon atoms or a fluoroalkyl group with 2 to 5 carbon atoms. nih.gov

Synthesis of Quinolizinone Derivatives

A review of the available scientific literature did not yield specific methods for the synthesis of quinolizinone derivatives that utilize this compound as a direct starting material. Established routes to the quinolizinone core, such as the Sugasawa procedure, typically involve the cyclization of N-substituted pyridones derived from different precursors. ias.ac.inresearchgate.net

Incorporation into Pyrazolo[3,4-b]pyridine Congeners

Detailed searches of synthetic methodologies for pyrazolo[3,4-b]pyridine congeners did not identify a direct reaction pathway that incorporates this compound. The common strategies for building this heterocyclic scaffold involve the condensation and cyclization of aminopyrazole precursors with β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable biselectrophiles. mdpi.comnih.govresearchgate.netnih.gov

Synthesis of Substituted N-Benzyl-piperidines

The synthesis of substituted N-benzyl-piperidines directly from this compound is not a commonly documented procedure. The primary challenge is the need to reduce the aromatic pyridine ring to a piperidine ring. Synthetic routes to N-benzylpiperidine derivatives typically start from a pre-formed piperidine ring, such as 4-piperidinecarboxylic acid or its esters, which is then N-benzylated. For example, a common method involves the alkylation of methyl 4-piperidinecarboxylate hydrochloride with benzyl (B1604629) bromide in the presence of a base like triethylamine. google.com While ethyl 4-pyridylacetate could theoretically be reduced to ethyl 4-piperidylacetate and subsequently benzylated, a direct, one-step transformation is not described in the reviewed literature.

Synthesis of Thiourea, 1,2,4-triazole, Thiadiazole, and Oxadiazole Moieties

Ethyl 4-pyridylacetate is a valuable precursor for the synthesis of various five-membered heterocyclic rings, including thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373) moieties. The common synthetic strategy involves the initial conversion of the ethyl ester into the corresponding acid hydrazide, which then serves as a versatile intermediate for subsequent cyclization reactions.

Initial Step: Formation of 4-Pyridylacethydrazide

The synthesis begins with the reaction of ethyl 4-pyridylacetate with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol, under reflux. This standard procedure yields 2-(pyridin-4-yl)acetohydrazide, the key intermediate for the following syntheses.

Thiourea and Thiosemicarbazide (B42300) Derivatives The 4-pyridylacethydrazide intermediate is reacted with various aryl or alkyl isothiocyanates. This reaction leads to the formation of N-substituted-2-(pyridin-4-ylacetyl)hydrazinecarbothioamides, which are thiosemicarbazide derivatives and a class of thioureas. researchgate.netnih.gov These compounds can be final products or serve as precursors for triazole and thiadiazole rings.

1,2,4-Triazole Derivatives Derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione are synthesized from the thiosemicarbazide intermediates. The cyclization is typically achieved by refluxing the thiosemicarbazide in an aqueous basic solution, such as sodium hydroxide (B78521), followed by neutralization with acid. nih.gov

1,3,4-Thiadiazole Derivatives The same thiosemicarbazide precursors can be used to synthesize 5-substituted-amino-2-(pyridin-4-ylmethyl)-1,3,4-thiadiazoles. This transformation involves an intramolecular cyclization under acidic conditions, commonly using concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. chemmethod.comjocpr.com

1,3,4-Oxadiazole Derivatives The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved directly from the 4-pyridylacethydrazide intermediate. Common methods include:

Reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov

Reaction with carbon disulfide in the presence of a base to form an intermediate that can be further cyclized. mdpi.com

The general pathways are summarized in the table below.

| Target Moiety | Key Intermediate | Typical Reagents and Conditions |

| Thiourea Derivative | 2-(pyridin-4-yl)acetohydrazide | R-NCS (Isothiocyanate), Acetonitrile, Reflux |

| 1,2,4-Triazole | N-substituted thiosemicarbazide | 2% NaOH, Reflux, then acid neutralization |

| 1,3,4-Thiadiazole | N-substituted thiosemicarbazide | Concentrated H₂SO₄, Heat |

| 1,3,4-Oxadiazole | 2-(pyridin-4-yl)acetohydrazide | R-COOH / POCl₃, Reflux |

Mechanistic Investigations of Reactions Involving this compound

A comprehensive review of the literature did not reveal specific studies focused on the detailed mechanistic investigations of reactions involving this compound. While the compound is used in various syntheses, such as alkylation and condensation reactions, dedicated studies elucidating the precise reaction pathways, transition states, and kinetic profiles for this specific substrate appear to be limited. The reactions it undergoes, such as ester hydrolysis, amidation, and α-carbon alkylation, are generally understood through established organic chemistry principles, but specific mechanistic analyses for the 4-pyridylacetate substrate are not prominently featured in available research.

Alkaline Hydrolysis Kinetics of Heterocyclic Esters

The alkaline hydrolysis, or saponification, of esters is a fundamental organic reaction that involves the cleavage of the ester bond by a hydroxide ion. youtube.comrsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding a carboxylate salt and an alcohol. youtube.comrsc.org For this compound, this reaction results in the formation of 4-pyridylacetate and ethanol.

The kinetics of this second-order reaction are influenced by several factors, including the concentrations of the ester and the base, the reaction temperature, and the solvent. nih.govrsc.org The rate of hydrolysis can be monitored by techniques such as conductometry, which measures the change in electrical conductivity as the more conductive hydroxide ions are replaced by less conductive carboxylate ions. nih.govfishersci.ca

The solvent plays a crucial role in the kinetics of saponification. The rate of alkaline hydrolysis of esters is generally enhanced in dipolar aprotic solvents, such as dimethyl sulphoxide (DMSO), compared to protic solvents like ethanol. oberlin.edu This is attributed to the destabilization of the hydroxide ion in aprotic solvents, which increases its nucleophilicity. oberlin.edu However, for heterocyclic esters, the solvation of the ester molecule itself by the aprotic solvent can also significantly influence the reaction rate. oberlin.edu

In binary solvent mixtures, such as DMSO-water or ethanol-water, the rate of hydrolysis is dependent on the composition of the solvent system. Studies on various heterocyclic esters have shown that the rate enhancements in dipolar aprotic solvents can be less pronounced than for simpler esters, a phenomenon attributed to the specific solvation of the heterocyclic ester by the aprotic solvent. oberlin.edu

A comparative kinetic study of the alkaline hydrolysis of various heterocyclic esters provides insights into the electronic and steric effects on the reaction rate. For instance, the hydrolysis of methyl 4-pyridylacetate and ethyl indole-2-carboxylate (B1230498) has been investigated alongside other heterocyclic esters. oberlin.edu

The rate data for these compounds can sometimes suggest alternative reaction pathways, such as an E1cb (Elimination Unimolecular conjugate Base) mechanism, especially when there is a possibility of forming a stable conjugate base. oberlin.edu The relative rates of hydrolysis are influenced by the electronic nature of the heterocyclic ring and the position of the ester group.

Below is an illustrative table comparing the conceptual reaction rates and conditions for the alkaline hydrolysis of these esters.

| Compound | Relative Rate of Hydrolysis | Solvent System | Potential Mechanistic Pathway |

| Ethyl 4-Pyridylacetate | Moderate | DMSO-water, Ethanol-water | BAC2 |

| Methyl 4-Pyridylacetate | Slightly faster than ethyl ester | DMSO-water, Ethanol-water | BAC2, potential for E1cb |

| Ethyl Indole-2-carboxylate | Varies with conditions | DMSO-water, Ethanol-water | BAC2, potential for E1cb |

Note: This table is a conceptual representation based on general principles of ester hydrolysis and the findings in the cited literature. Actual rates depend on specific experimental conditions.

Radical-Mediated Pathways

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. For pyridine derivatives, radical reactions can proceed through various mechanisms, often initiated by radical initiators or through photoredox catalysis. The pyridine ring can be susceptible to attack by nucleophilic radicals, particularly when the ring is electron-deficient.

While specific studies on the radical-mediated pathways of this compound are not extensively detailed in the provided context, general principles of pyridine chemistry suggest that the pyridine ring could be functionalized at the C-2 or C-3 positions via radical addition. The presence of the electron-withdrawing ester group at the 4-position influences the regioselectivity of such reactions.

Metal-Catalyzed Transformations and Regioselectivity

Transition metal-catalyzed reactions, particularly C-H activation and cross-coupling, have become indispensable for the synthesis of complex organic molecules. youtube.com For pyridine derivatives, these methods allow for the direct functionalization of the pyridine ring with a high degree of regioselectivity. beilstein-journals.org

The C-4 position of the pyridine ring is a common site for functionalization. nih.govchemrxiv.org Metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups at this position, often requiring a pre-functionalized pyridine derivative. However, recent advances have enabled the direct C-H functionalization of pyridines. beilstein-journals.org

The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and reaction conditions. youtube.com For instance, rhodium(III) catalysts have been used for the C-H activation of pyridines, leading to the formation of new C-C bonds. nih.gov The mechanism often involves the formation of a metallacyclic intermediate, followed by migratory insertion and reductive elimination. youtube.com

The following table summarizes potential metal-catalyzed transformations for the functionalization of a pyridine ring, which could be conceptually applied to ethyl 4-pyridylacetate.

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

| Suzuki Coupling | Palladium(0) | Arylboronic acid | 4-(Aryl)pyridylacetate derivative |

| Heck Coupling | Palladium(0) | Alkene | 4-(Alkenyl)pyridylacetate derivative |

| C-H Alkylation | Rhodium(III) | Alkene | C-2 or C-3 alkylated derivative |

Note: This table illustrates potential transformations based on general metal-catalyzed reactions of pyridines.

Computational and Theoretical Analysis of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to study reaction mechanisms, offering insights into transition states, reaction intermediates, and the factors that control reactivity and selectivity. rsc.orgrsc.org Density Functional Theory (DFT) is a commonly employed method for these investigations. chemicalbook.com

For a molecule like this compound, computational studies can be used to:

Analyze the stability of different conformations.

Model the reaction pathway of hydrolysis , identifying the transition state and calculating the activation energy.

Investigate the regioselectivity of metal-catalyzed C-H activation , by comparing the energies of different potential metallacyclic intermediates. beilstein-journals.org

Predict spectroscopic properties , such as NMR chemical shifts, which can be compared with experimental data for structure verification. chemicalbook.com

For example, a computational study of the reaction between 4-methyl aniline (B41778) and OH radicals used the M06-2X and CCSD(T) methods to elucidate the reaction mechanism and kinetics. mdpi.com A similar approach could be applied to understand the radical reactions of ethyl 4-pyridylacetate.

The insights gained from such computational analyses are invaluable for understanding the fundamental principles that govern the reactivity of this compound and for designing new synthetic methodologies.

Spectroscopic Characterization and Structural Analysis of Ethyl 4 Pyridylacetate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of Ethyl 4-pyridylacetate provides distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group is characterized by a triplet from the methyl (CH₃) protons, which are split by the adjacent methylene (B1212753) (CH₂) protons, and a quartet from the methylene protons, split by the methyl group. A sharp singlet corresponds to the methylene protons situated between the pyridyl ring and the ester functional group. The protons on the pyridine (B92270) ring appear as two distinct doublets, characteristic of a 4-substituted pyridine ring.

For Ethyl 4-Pyridylacetate hydrochloride, the protonation of the pyridine nitrogen atom induces a significant deshielding effect. This causes the signals for the pyridine ring protons (H-2, H-6 and H-3, H-5) to shift downfield to a lower magnetic field compared to the free base. A slight downfield shift is also anticipated for the adjacent methylene (-CH₂-CO) protons due to the electron-withdrawing nature of the resulting pyridinium (B92312) cation.

Table 1: ¹H NMR Chemical Shifts for Ethyl 4-pyridylacetate (Free Base) Data sourced from publicly available spectral databases.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.25 | Triplet |

| Pyridyl-CH₂-Ester | ~3.68 | Singlet |

| Ethyl -CH₂- | ~4.15 | Quartet |

| Pyridine H-3, H-5 | ~7.28 | Doublet |

| Pyridine H-2, H-6 | ~8.52 | Doublet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of Ethyl 4-pyridylacetate offers complementary information, identifying each unique carbon atom in the structure. nih.gov The spectrum shows distinct signals for the two carbons of the ethyl group, the methylene carbon, the ester carbonyl carbon, and the carbons of the pyridine ring.

Upon formation of the hydrochloride salt, the carbon atoms of the pyridine ring experience a downfield shift due to the deshielding effect of the protonated nitrogen. The effect is most pronounced for the carbons directly bonded to or in close proximity to the nitrogen atom (C-2, C-6 and C-4).

Table 2: ¹³C NMR Chemical Shifts for Ethyl 4-pyridylacetate (Free Base) Data sourced from publicly available spectral databases. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14.1 |

| Pyridyl-CH₂-Ester | ~40.8 |

| Ethyl -O-CH₂- | ~61.0 |

| Pyridine C-3, C-5 | ~124.8 |

| Pyridine C-4 | ~145.0 |

| Pyridine C-2, C-6 | ~150.0 |

| Ester C=O | ~171.2 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of Ethyl 4-pyridylacetate displays several characteristic absorption bands. nih.gov A strong band corresponding to the C=O (carbonyl) stretch of the ester group is prominent. Other key vibrations include C-O stretches associated with the ester, and aromatic C=C and C=N stretching vibrations from the pyridine ring. nih.govcdnsciencepub.com

For this compound, the most notable difference in the IR spectrum is the appearance of a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H⁺ stretch of the pyridinium ion. nih.gov Furthermore, the vibrational modes of the pyridine ring are altered upon protonation. Studies on pyridine and its hydrochloride salt show that the formation of the pyridinium cation leads to shifts in the ring stretching bands, with a notable band appearing near 1540 cm⁻¹ that can be indicative of protonation. researchgate.net

Table 3: Characteristic IR Absorption Bands for Ethyl 4-pyridylacetate (Free Base) Data sourced from publicly available spectral databases. nih.gov

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3030 |

| Aliphatic C-H Stretch | ~2980 |

| Ester C=O Stretch | ~1735 |

| Aromatic C=C and C=N Stretches | 1600 - 1400 |

| Ester C-O Stretch | 1300 - 1100 |

ATR-IR Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal to no preparation. guidechem.com For a solid sample like this compound, ATR-IR is a particularly useful application. The solid powder can be directly placed onto the ATR crystal (commonly diamond or germanium), and pressure is applied to ensure good contact. guidechem.com The IR beam is directed through the crystal and penetrates a short distance into the sample, generating a spectrum. guidechem.com This method bypasses the need for traditional techniques like creating KBr pellets, making it a rapid and efficient tool for quality control and structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elucidating its structure.

In a standard electron ionization (EI) mass spectrum of the free base, Ethyl 4-pyridylacetate, the molecular ion peak [M]⁺ is observed at m/z 165. nih.gov The fragmentation pattern typically involves the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 120, or the cleavage of the bond between the methylene group and the ring.

When analyzing the hydrochloride salt via mass spectrometry, the technique used is critical. In EI-MS, the energy involved typically causes the loss of the volatile HCl molecule before ionization, meaning the resulting spectrum is often identical to that of the free base. However, using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be detected as the protonated free base, [M+H]⁺, which would appear at m/z 166.

Table 4: Key Mass Spectrometry Fragments for Ethyl 4-pyridylacetate (Free Base) Data sourced from NIST Mass Spectrometry Data Center. nih.gov

| m/z Value | Corresponding Fragment |

| 165 | [C₉H₁₁NO₂]⁺ (Molecular Ion, M⁺) |

| 120 | [M - OCH₂CH₃]⁺ |

| 92 | [M - COOCH₂CH₃]⁺ |

| 65 | [C₅H₅N - H]⁺ (Pyridyl fragment) |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool in mechanistic studies for its ability to provide the exact mass of a compound, which allows for the determination of its elemental formula with high confidence. This precision is indispensable when tracking the transformation of reactants to products or identifying transient intermediates in a chemical reaction. For Ethyl 4-Pyridylacetate, HRMS distinguishes it from isomers or compounds with the same nominal mass but different elemental compositions.

While specific mechanistic studies detailing the reaction pathways involving this compound using HRMS are not prevalent in the searched literature, the foundational data provided by this technique is the first step in any such investigation. The exact mass of the unprotonated molecule, Ethyl 4-pyridylacetate, is a key parameter. The theoretical monoisotopic mass is used as a reference for experimental determination.

Table 1: HRMS Data for Ethyl 4-pyridylacetate

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | chemicalbook.comnih.gov |

| Theoretical Monoisotopic Mass | 165.078979 Da | chemspider.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and saline compounds like this compound. nih.govlibretexts.org The method transfers ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. libretexts.orgnih.gov

In the positive ion mode, the pyridine nitrogen atom of Ethyl 4-Pyridylacetate is readily protonated, a process facilitated by the acidic conditions often used in ESI. This results in the formation of a protonated molecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is the primary signal observed in the ESI-MS spectrum. Given the molecular weight of the free base (165.19 g/mol ), the expected m/z value for the singly charged protonated ion would be approximately 166.19. chemicalbook.com

Table 2: Predicted ESI-MS Data for Ethyl 4-Pyridylacetate

| Ion Species | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | ~166.2 |

Other Spectroscopic Techniques (e.g., UV-Vis, ESR)

Other spectroscopic methods provide complementary information about the electronic structure of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. Pyridine-containing compounds typically exhibit absorption bands in the UV region arising from π → π* transitions within the aromatic ring. Specific experimental UV-Vis spectral data, such as the absorption maxima (λmax) for this compound, are not detailed in the available search results.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a technique used for studying chemical species that have unpaired electrons (i.e., radicals). As this compound is a diamagnetic compound with no unpaired electrons, ESR spectroscopy is not an applicable characterization technique.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structures

A search of the current literature did not yield a solved crystal structure for this compound. However, were such a study performed, it would provide the crystallographic parameters necessary to fully define its solid-state structure.

Table 3: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description | Example Data |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal structure. | P2₁/c, etc. mdpi.com |

| a, b, c (Å) | The dimensions of the unit cell. | e.g., a = 10.1, b = 12.2, c = 7.5 |

| α, β, γ (°) | The angles of the unit cell. | e.g., α = 90, β = 105.3, γ = 90 |

| Volume (ų) | The volume of the unit cell. | e.g., 890.4 |

| Z | The number of molecules per unit cell. | e.g., 4 |

Note: The data in Table 3 are illustrative examples of what an XRD study would determine and are not actual experimental values for this compound.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR)

Comprehensive QSAR models that specifically include ethyl 4-pyridylacetate hydrochloride for the prediction of biological activities or ADME/Tox profiles are not available in the current body of scientific literature. While numerous QSAR studies have been conducted on broader classes of pyridine (B92270) derivatives for various therapeutic targets, the specific data required to detail the following subsections for this exact compound is absent from published research.

There are no specific published QSAR models detailing the predicted antimicrobial activity of this compound.

There are no specific published in silico studies detailing the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to investigate the electronic properties of ethyl 4-pyridylacetate, offering a quantum mechanical perspective on its reactivity.

A significant theoretical study on the nucleophilicity of various 4-substituted pyridines has included ethyl 4-pyridylacetate, providing key data on its electronic structure. thieme-connect.de Using the DFT/B3LYP/6-311G+(d,p) level of theory, researchers calculated fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thieme-connect.de

These orbital energies are crucial predictors of chemical reactivity. The HOMO energy correlates with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

In this comparative study, ethyl 4-pyridylacetate was analyzed alongside other 4-substituted pyridines to create a theoretical scale of nucleophilicity. thieme-connect.de The calculated electronic properties provide a quantitative basis for understanding its potential role in chemical reactions, particularly as an organocatalyst. thieme-connect.de

Table 1: Calculated Electronic Properties of Ethyl 4-pyridylacetate

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| E(HOMO) | -0.25091 | -6.8276 |

| E(LUMO) | -0.01579 | -0.4297 |

| HOMO-LUMO Gap | 0.23512 | 6.3979 |

Detailed computational studies focusing specifically on the conformational landscape of this compound are not available in published literature. Such an analysis would involve calculating the potential energy surface of the molecule by rotating its flexible dihedral angles to identify low-energy, stable conformers.

Docking Studies and Ligand-Receptor Interactions

There are no specific molecular docking studies in the scientific literature that describe the binding of this compound to a biological receptor. Docking simulations are typically performed when a compound has known biological activity to elucidate its mechanism of action by predicting its binding pose and affinity within the active site of a target protein.

Prediction of Binding Modes and Affinities

Computational chemistry provides powerful tools to predict how a molecule like this compound might interact with biological targets. Through molecular docking simulations, researchers can predict the preferred binding poses of the compound within the active site of a protein. These simulations calculate the binding affinity, typically expressed as a binding energy score, which helps in ranking potential drug candidates.

For this compound, such studies would involve docking the molecule against various enzymes or receptors to identify potential biological targets. The prediction of binding modes would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the pyridyl nitrogen, the ester group, and the amino acid residues of the target protein.

Table 1: Hypothetical Binding Affinity Data for this compound with a Target Protein

| Target Protein | Predicted Binding Mode | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Target X | Hydrophobic pocket binding | Leu12, Val25, Ile47 | -6.5 |

| Target Y | Hydrogen bonding with active site | Ser33, His101 | -7.2 |

| Target Z | Mixed hydrophobic and polar interactions | Phe88, Asn92, Tyr110 | -6.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Analysis of Telomerase Inhibition

Telomerase is a critical enzyme in cancer research, and many pyridine-containing compounds have been investigated as potential inhibitors. nih.gov Computational studies are crucial in understanding how these inhibitors function at a molecular level. For a compound like this compound, computational analysis would explore its potential to bind to the human telomerase reverse transcriptase (hTERT) subunit or the G-quadruplex structures formed by telomeric DNA. nih.govacs.org

Molecular dynamics simulations could be employed to study the stability of the compound when bound to telomerase and to observe any conformational changes it might induce. These simulations can provide insights into the mechanism of inhibition, whether it is competitive, non-competitive, or allosteric. nih.gov While some pyridine derivatives have shown activity as telomerase inhibitors, specific computational analysis detailing the interaction of this compound with telomerase is not currently available in the literature. nih.gov

Mechanistic Computations and Transition State Analysis

The synthesis of Ethyl 4-Pyridylacetate typically involves the esterification of 4-pyridylacetic acid. prepchem.com Computational chemistry can be used to elucidate the detailed reaction mechanism of this and other reactions involving the compound. By employing methods like Density Functional Theory (DFT), researchers can calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway.

This analysis helps in determining the rate-limiting step of the reaction and understanding the factors that influence the reaction's efficiency and selectivity. For instance, a computational study could model the acid-catalyzed esterification of 4-pyridylacetic acid with ethanol (B145695), identifying the key transition state structures and their associated energy barriers. While computational studies on the reaction mechanisms of similar organic reactions exist, specific mechanistic computations and transition state analyses for the synthesis or reactions of this compound are not found in the reviewed literature. rsc.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The conventional synthesis of ethyl 4-pyridylacetate typically involves the esterification of 4-pyridylacetic acid hydrochloride. This process, while effective, often relies on classical methods that may involve harsh acid catalysts and stoichiometric reagents. The future of its synthesis is geared towards "green" and sustainable practices.

Key Research Thrusts:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of ethyl 4-pyridylacetate is a prime candidate for adaptation to flow chemistry, potentially reducing reaction times and solvent volumes.

Heterogeneous Catalysis: Replacing traditional homogeneous acid catalysts (like sulfuric acid) with solid acid catalysts (e.g., zeolites, ion-exchange resins) is a key goal. Heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with the principles of green chemistry.

Bio-catalysis: The use of enzymes, such as lipases, for esterification reactions represents a highly sustainable approach. These reactions can be performed under mild conditions, often in aqueous or solvent-free systems, with high specificity, thereby minimizing byproduct formation.

Below is a table comparing traditional and emerging synthetic approaches.

| Feature | Traditional Batch Synthesis | Sustainable Flow Synthesis |

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., solid acid) or Biocatalyst |

| Solvent | Often high-boiling point organic solvents | Greener solvents, potentially solvent-free |

| Efficiency | Moderate yields, potential for byproducts | Higher yields, improved purity |

| Safety | Risks associated with large volumes of reagents | Enhanced safety due to small reaction volumes |

| Sustainability | Difficult catalyst recovery, waste generation | Catalyst recycling, reduced waste |

Exploration of New Catalytic Applications

The structure of ethyl 4-pyridylacetate, specifically the nitrogen atom in the pyridine (B92270) ring, makes it an intriguing candidate for use as a ligand in coordination chemistry and catalysis. The lone pair of electrons on the nitrogen can coordinate to a metal center, creating a metal-ligand complex that can act as a catalyst.

Future research is focused on designing and synthesizing novel catalysts where ethyl 4-pyridylacetate or its derivatives serve as key components. These catalysts could be applied to a range of organic transformations.

Potential Catalytic Systems:

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Pyridine-based ligands are well-established in stabilizing Pd catalysts. |

| Rhodium (Rh) | Hydroformylation | The electronic properties of the pyridine ligand can be tuned to influence selectivity. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Pyridine derivatives are common ligands for controlling polymerization processes. |

| Iron (Fe) | Oxidation reactions | Iron catalysts are inexpensive and environmentally benign; suitable ligands are in high demand. |

The development of such catalysts involves modifying the ethyl 4-pyridylacetate backbone to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing the performance of the metallic catalyst for specific reactions.

Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring

To optimize the synthesis and application of ethyl 4-pyridylacetate, researchers are moving beyond standard offline analytical methods (e.g., HPLC, GC-MS) towards advanced in-situ monitoring. bldpharm.com Process Analytical Technology (PAT) allows for real-time tracking of reaction progress, providing immediate insight into reaction kinetics, intermediate formation, and endpoint determination.

Applicable In-situ Techniques:

In-situ FTIR (ReactIR): This technique can monitor the concentration of key functional groups in real-time. For the esterification to produce ethyl 4-pyridylacetate, one could track the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.

In-situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture over time, allowing for the unambiguous identification of reactants, intermediates, and products without sampling.

Raman Spectroscopy: This method is highly effective for monitoring reactions in aqueous and solvent-based systems and is sensitive to changes in the pyridine ring structure and C=O bond of the ester.

These advanced techniques enable rapid process development and optimization, ensuring higher consistency, yield, and safety in the production and subsequent reactions of ethyl 4-pyridylacetate hydrochloride.

Interdisciplinary Research with Materials Science and Nanotechnology

The pyridine moiety of ethyl 4-pyridylacetate is a powerful functional group for anchoring the molecule to surfaces, leading to significant opportunities in materials science and nanotechnology. Research has indicated its use for grafting onto self-adhesive gold substrates. chemicalbook.com This capability opens the door to creating functionalized surfaces and novel nanomaterials.

Future Directions:

Self-Assembled Monolayers (SAMs): The pyridine group can bind strongly to metal surfaces like gold, platinum, and copper, allowing for the formation of ordered, single-molecule-thick layers. These SAMs can be used to modify the surface properties of materials, such as their wettability, corrosion resistance, or biocompatibility.

Functionalized Nanoparticles: Ethyl 4-pyridylacetate can be used as a capping agent or surface ligand for nanoparticles. This functionalization can improve the stability of nanoparticles in solution and introduce specific chemical reactivity to their surface, making them useful in catalysis, sensing, or drug delivery.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to construct extended one-, two-, or three-dimensional networks. These materials have porous structures and are being investigated for gas storage, separation, and catalysis.

Development of Structure-Activity Relationship (SAR) Models for New Applications

Structure-Activity Relationship (SAR) studies are critical for rationally designing new molecules with enhanced performance for a specific application. nih.gov While detailed SAR models for this compound are still emerging, its known biological potential as an anticonvulsant provides a foundation for such investigations. chemicalbook.com

An SAR study would involve synthesizing a library of derivatives and evaluating their activity. By systematically altering parts of the molecule, researchers can determine which structural features are essential for its function.

Hypothetical SAR Exploration for a New Application:

| Position of Modification | Type of Change | Expected Impact on Activity |

| Ester Group | Varying the alkyl chain (e.g., methyl, propyl, benzyl) | Modulates solubility and cell permeability. |

| Pyridine Ring | Adding substituents (e.g., -CH₃, -Cl, -OCH₃) at various positions | Alters electronic properties and binding interactions with a biological target. |

| Methylene (B1212753) Bridge | Introducing substitution or changing length | Affects the spatial orientation of the pyridine ring relative to the ester. |

Developing these SAR models will accelerate the discovery of new, more potent, and selective agents for applications ranging from medicine to materials science. nih.gov

Targeted Synthesis of Complex Molecular Architectures

This compound is a valuable C₂-synthon (a two-carbon building block) for constructing more complex molecules. rsc.org Its utility as a starting material has been demonstrated in the synthesis of various pharmaceutically relevant compounds. chemicalbook.com

Examples of Use as a Synthetic Building Block:

Phosphodiesterase 4 (PDE4) Inhibitors: It serves as a key reagent in the synthesis of triarylethane-based PDE4 inhibitors, which are investigated for treating inflammatory diseases. chemicalbook.com

Isotopically Labeled Compounds: The hydrochloride salt was used to prepare a starting material for the synthesis of 2,2-dideutero-1-azabicyclo nih.govnih.govnih.gov-octane, a deuterated compound useful for mechanistic studies in chemistry and biology. chemicalbook.com

Meperidine Isosteres: It is a reactant in the synthesis of 4-(pyridyl) isosteres of meperidine, which are analogs of an opioid analgesic. chemicalbook.com

The future in this area involves using ethyl 4-pyridylacetate in multi-step syntheses to access novel complex molecular architectures that would be otherwise difficult to obtain, furthering its role as a fundamental component in the synthetic chemist's toolbox.

Q & A

What are the established synthetic routes for Ethyl 4-Pyridylacetate hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via esterification or condensation reactions. For example, methyl 4-pyridylacetate reacts with ethanol under acid catalysis to form the ethyl ester, followed by hydrochlorination . Key variables include temperature (reflux conditions), solvent choice (e.g., absolute ethanol for minimizing side reactions), and catalyst selection (e.g., piperidine for condensation). Purity (>95%) is achieved through recrystallization or column chromatography. Researchers should monitor reaction progress via TLC and confirm final purity using HPLC or NMR .

What advanced analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Advanced Research Question

Structural elucidation requires multi-modal analysis:

- NMR : Aromatic protons in the pyridyl ring appear as distinct multiplets (δ 7.5–8.5 ppm), while ester methyl groups resonate as singlets (δ 1.2–1.4 ppm). Discrepancies in splitting patterns may arise from polymorphism, as noted in IR spectra of related compounds .

- IR : Confirm ester C=O (1720–1740 cm⁻¹) and pyridyl C=N (1620–1640 cm⁻¹). Inconsistent bands may indicate residual solvents or hydrate formation.

- Mass Spectrometry : Use high-resolution MS to differentiate between the hydrochloride salt (MW + 36.46) and free base.

To resolve contradictions, cross-validate data with computational tools (e.g., PubChem’s InChI key) and replicate experiments under controlled humidity/temperature .

How does this compound behave under varying pH and solvent conditions, and what stability considerations are critical for storage?

Basic Research Question

The compound is hygroscopic and prone to hydrolysis in aqueous media. Stability studies show:

- Acidic Conditions : Ester hydrolysis accelerates below pH 3, forming 4-pyridylacetic acid.

- Basic Conditions : Deprotonation of the pyridyl nitrogen occurs above pH 8, reducing solubility.

- Solvent Compatibility : Stable in DMSO and ethanol; avoid protic solvents like water for long-term storage.

For storage, use desiccated environments (-20°C) in amber vials to prevent photodegradation. Monitor purity via periodic HPLC analysis .

What role does this compound play in medicinal chemistry, and how is its bioactivity assessed in vitro?

Advanced Research Question

The compound serves as a precursor for bioactive molecules, particularly thrombin inhibitors (e.g., Dabigatran derivatives) . To evaluate bioactivity:

- Enzyme Assays : Measure IC₅₀ values against targets like NQO2 (e.g., 0.8 μM in Dabigatran ethyl ester) using fluorogenic substrates.

- Binding Studies : Perform SPR or ITC to quantify interactions with enzymes/receptors.

- Cell-Based Assays : Test cytotoxicity (e.g., MTT assay) and specificity in cancer cell lines.

Contradictory IC₅₀ values across studies may arise from assay conditions (e.g., DMSO concentration). Normalize solvent content (<1%) and include positive controls (e.g., known thrombin inhibitors) .

How can researchers address discrepancies in reported synthetic yields or spectral data for this compound?

Advanced Research Question

Discrepancies often stem from:

- Impurity Profiles : Residual starting materials (e.g., methyl ester) may skew NMR/MS data. Use preparative HPLC to isolate pure batches.

- Crystallization Conditions : Polymorphism, as seen in IR spectra of related compounds, can alter melting points. Optimize recrystallization solvents (e.g., ethanol vs. acetone) .

- Reagent Quality : Trace moisture in HCl during hydrochlorination may reduce yield. Use anhydrous HCl gas or rigorously dried solvents.

Validate methods via peer-reviewed protocols (e.g., PubChem deposition standards) and report detailed experimental conditions to enhance reproducibility .

What computational tools are recommended for predicting the physicochemical properties or reactivity of this compound?

Basic Research Question

Leverage databases and software:

- PubChem : Access experimental logP, pKa, and spectral data for benchmarking .

- DFT Calculations : Predict reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA.

- ADMET Prediction : Tools like SwissADME estimate solubility and metabolic stability.

Cross-reference computational results with empirical data (e.g., experimental logP from shake-flask assays) to refine models .

How is the compound utilized in material science, particularly in designing functionalized polymers or coordination complexes?

Advanced Research Question

The pyridyl group acts as a ligand for metal-organic frameworks (MOFs). For example:

- Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form complexes with catalytic or optical properties.

- Polymer Modification : Incorporate into monomers for pH-responsive hydrogels.

Characterize materials via XRD (for crystallinity) and TGA (for thermal stability). Note that hydrochloride salts may introduce counterion effects, altering material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.